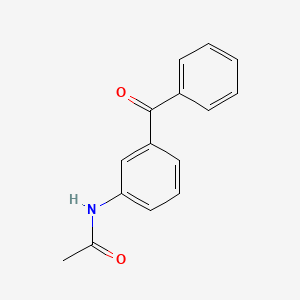![molecular formula C15H12N2O B13946941 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 53052-47-4](/img/structure/B13946941.png)
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrimidinone core with a methyl group at the 6-position and a phenyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130°C in dimethylformamide (DMF) has been reported . This method allows for the preparation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones with good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free chalcogenation reactions, such as sulfenylation and selenylation, has been explored to achieve high yields and broad functional group tolerance . These methods are operationally simple and can be executed on a gram scale, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions, such as sulfenylation and selenylation, can introduce different substituents at specific positions.
Common Reagents and Conditions
Sulfenylation: Aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, sodium sulfinates, and thiols are commonly used as sulfenylating agents.
Selenylation: Diselenides and selenylating agents are used under mild reaction conditions to introduce selenium atoms.
Major Products
The major products formed from these reactions include various derivatives with sulfenyl or selenyl groups at the 3-position of the pyrido[1,2-a]pyrimidinone core .
Applications De Recherche Scientifique
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, sulfenylation and selenylation reactions suggest a radical mechanistic pathway .
Comparaison Avec Des Composés Similaires
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-: This compound has a similar core structure but lacks the phenyl group at the 3-position.
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
53052-47-4 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
6-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-14-16-10-13(15(18)17(11)14)12-7-3-2-4-8-12/h2-10H,1H3 |
Clé InChI |
IWZFFFOCUCZNBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC=C(C(=O)N12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)


![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)



![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)




